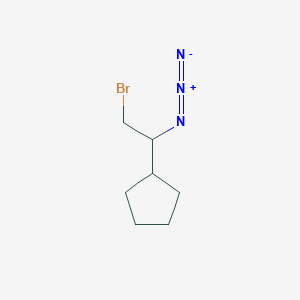

(1-Azido-2-bromoethyl)cyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-azido-2-bromoethyl)cyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3/c8-5-7(10-11-9)6-3-1-2-4-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJHUJNRRICOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CBr)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (1-Azido-2-bromoethyl)cyclopentane from Cyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (1-Azido-2-bromoethyl)cyclopentane, more accurately described as trans-1-azido-2-bromocyclopentane, commencing from the readily available starting material, cyclopentene. This vicinal bromoazide is a valuable building block in organic synthesis, offering two distinct and reactive functional groups for further molecular elaboration. The synthetic route described herein proceeds via an electrophilic addition mechanism, ensuring high stereoselectivity.

Reaction Overview

The synthesis of trans-1-azido-2-bromocyclopentane from cyclopentene is achieved through a bromoazidation reaction. This process involves the addition of a bromine atom and an azide group across the double bond of the cyclopentene ring. The reaction proceeds via a cyclic bromonium ion intermediate, which is subsequently opened by the azide nucleophile in an anti-fashion, leading exclusively to the trans diastereomer.

A common and effective method for this transformation involves the in situ generation of bromine azide (Br-N3) from a bromine source, such as N-bromosuccinimide (NBS), and an azide salt, typically sodium azide (NaN3).

Signaling Pathway and Experimental Workflow

The logical progression of the synthesis, from starting materials to the final product, is outlined below. This workflow highlights the key transformation and the stereochemical outcome of the reaction.

Caption: Experimental workflow for the synthesis of trans-1-azido-2-bromocyclopentane.

Reaction Mechanism

The stereoselective formation of the trans product is dictated by the reaction mechanism, which proceeds through a key intermediate.

Caption: Mechanism of stereoselective bromoazidation of cyclopentene.

Experimental Protocol

Materials:

-

Cyclopentene

-

N-Bromosuccinimide (NBS)

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentene in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add sodium azide, followed by the portion-wise addition of N-bromosuccinimide. The portion-wise addition of NBS is crucial to control the reaction temperature, as the reaction can be exothermic.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material (cyclopentene) is consumed.

-

Workup: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with diethyl ether.

-

Washing: Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure trans-1-azido-2-bromocyclopentane.

Quantitative Data

Specific quantitative data, such as yield and detailed spectroscopic analysis for trans-1-azido-2-bromocyclopentane, are not available in the provided search results. However, based on general procedures for alkene bromoazidation, the following table outlines the expected data to be collected.

| Parameter | Expected Data |

| Yield | To be determined experimentally. |

| Appearance | Typically a colorless to pale yellow oil. |

| ¹H NMR | Resonances corresponding to the protons on the cyclopentane ring, with characteristic shifts for the protons on the carbon atoms bearing the bromine and azide groups. |

| ¹³C NMR | Signals for the five carbon atoms of the cyclopentane ring, with downfield shifts for the carbons attached to the electronegative bromine and azide substituents. |

| IR Spectroscopy | A characteristic strong absorption band for the azide (N₃) stretching vibration, typically in the range of 2100 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation pattern corresponding to the structure of trans-1-azido-2-bromocyclopentane. |

Safety Precautions

-

Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

-

N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents such as dimethylformamide (DMF) and diethyl ether are flammable. Perform the reaction away from ignition sources.

This technical guide provides a comprehensive overview of the synthesis of trans-1-azido-2-bromocyclopentane. For successful and safe execution, it is imperative to consult relevant literature and adhere to all laboratory safety protocols. Further experimental work is required to establish the specific yield and to fully characterize the product using modern analytical techniques.

References

The Addition of Bromine Azide to Cyclopentene: A Mechanistic and Experimental Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The addition of bromine azide (BrN₃) to alkenes is a potent reaction for the introduction of both a bromine atom and an azide moiety across a double bond, yielding vicinal bromoazides. These products serve as versatile synthetic intermediates, particularly in the synthesis of nitrogen-containing compounds, which are of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the reaction mechanism of bromine azide with cyclopentene, detailing the stereochemical outcomes of the distinct ionic and free-radical pathways. Furthermore, it outlines generalized experimental protocols for the safe in situ generation and reaction of the highly energetic bromine azide and presents expected analytical data for the resulting products.

Introduction

Bromine azide is a highly reactive and explosive inorganic compound.[1] Its addition to alkenes can proceed through two primary mechanistic pathways: an ionic (electrophilic) addition and a free-radical addition.[1][2] The prevailing mechanism is dictated by the reaction conditions, such as solvent polarity and the presence or absence of light or radical initiators.[2] The stereochemical and regiochemical outcomes of these two pathways are distinct, offering a degree of synthetic control over the final product. For symmetrical alkenes like cyclopentene, regioselectivity is not a factor, but the stereochemistry of the addition is of paramount importance.

Mechanistic Pathways

Ionic (Electrophilic) Addition Mechanism

In the absence of light and in polar solvents, the addition of bromine azide to cyclopentene proceeds via an ionic, electrophilic addition mechanism. This pathway is analogous to the well-understood mechanism of bromine addition to alkenes and is characterized by its high stereospecificity.[3][4]

The reaction is initiated by the electrophilic attack of the bromine atom of BrN₃ on the electron-rich π-bond of the cyclopentene ring. This leads to the formation of a cyclic bromonium ion intermediate. The formation of this bridged ion is crucial as it shields one face of the cyclopentane ring.

Subsequently, the azide ion (N₃⁻) acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the face opposite to the bromine bridge. This backside attack occurs in an Sₙ2-like fashion, leading to the opening of the three-membered ring and resulting in a product with anti-stereochemistry. For cyclopentene, this exclusively yields trans-1-azido-2-bromocyclopentane.

Free-Radical Addition Mechanism

Under photochemical conditions (e.g., UV irradiation) or in the presence of radical initiators, the addition of bromine azide can proceed through a free-radical chain mechanism. This pathway is less stereospecific than the ionic addition.

The reaction is initiated by the homolytic cleavage of the relatively weak Br-N₃ bond to generate a bromine radical (Br•) and an azide radical (N₃•). The azide radical then adds to the cyclopentene double bond to form a more stable carbon-centered radical intermediate. This intermediate can then abstract a bromine atom from another molecule of bromine azide to yield the final product and propagate the radical chain. Due to the planar nature of the radical intermediate, the final bromine atom can add from either face, leading to a mixture of cis and trans diastereomers.

Data Presentation

| Parameter | Ionic Addition | Free-Radical Addition |

| Product(s) | trans-1-Azido-2-bromocyclopentane | Mixture of cis- and trans-1-Azido-2-bromocyclopentane |

| Stereochemistry | Anti-addition | Non-stereospecific |

| Expected Diastereomeric Ratio (trans:cis) | >99:1 (expected) | Mixture (e.g., 1:1) |

| Reaction Conditions | Dark, polar solvent | UV light or radical initiator |

Table 1: Comparison of Ionic and Free-Radical Addition of Bromine Azide to Cyclopentene.

Experimental Protocols

Caution: Bromine azide is a highly explosive and toxic substance. It should not be isolated and should only be generated in situ in solution and used immediately. All operations should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

In Situ Generation of Bromine Azide

Bromine azide is typically prepared immediately before use by the reaction of a bromine source with an azide salt. A common method involves the reaction of N-bromosuccinimide (NBS) with sodium azide (NaN₃).

General Procedure for the Ionic Addition to Cyclopentene

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of N-bromosuccinimide (1.1 eq.) in a suitable polar aprotic solvent (e.g., CH₂Cl₂ or CH₃CN) is prepared and cooled to 0 °C in an ice bath.

-

Generation of BrN₃: Sodium azide (1.5 eq.) is added portion-wise to the cooled NBS solution with vigorous stirring. The reaction mixture is typically stirred for 30-60 minutes at 0 °C. The formation of bromine azide is often indicated by the appearance of a faint yellow or orange color.

-

Addition to Cyclopentene: A solution of cyclopentene (1.0 eq.) in the same solvent is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted bromine azide. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired trans-1-azido-2-bromocyclopentane.

Expected Product Characterization

The primary product of the ionic addition is trans-1-azido-2-bromocyclopentane.

Infrared (IR) Spectroscopy

The IR spectrum of the product is expected to show characteristic absorption bands for the azide and carbon-bromine bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Azide (N₃) stretch | Strong, sharp absorption around 2100 cm⁻¹ |

| C-Br stretch | 650 - 510 cm⁻¹ (in the fingerprint region)[6][7] |

| C-H (sp³) stretch | Below 3000 cm⁻¹ |

Table 2: Expected IR Absorption Frequencies for trans-1-Azido-2-bromocyclopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the cyclopentane ring. The protons on the carbons bearing the bromine and azide groups (C1-H and C2-H) will be the most downfield-shifted due to the deshielding effect of the electronegative substituents. Their chemical shift is anticipated to be in the range of 3.5-4.5 ppm. The trans-stereochemistry would result in a specific set of coupling constants between the C1-H and C2-H protons and the adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the cyclopentane ring. The carbons directly attached to the bromine and azide groups will be shifted downfield compared to the other methylene carbons in the ring.

Conclusion

The addition of bromine azide to cyclopentene is a valuable transformation that can be controlled to proceed through either an ionic or a free-radical pathway, yielding vicinal bromoazides. The ionic mechanism is highly stereospecific, providing exclusively the trans-1-azido-2-bromocyclopentane, a versatile intermediate for further synthetic modifications. Due to the hazardous nature of bromine azide, strict adherence to safety protocols and in situ generation techniques is imperative. This guide provides a comprehensive overview of the mechanistic principles and practical considerations for researchers in the field of organic synthesis and drug development.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Photochemical diazidation of alkenes enabled by ligand-to-metal charge transfer and radical ligand transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Stereochemistry of (1-azido-2-bromoethyl)cyclopentane Synthesis: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of vicinal azido-bromoalkanes is a cornerstone of synthetic organic chemistry, providing versatile intermediates for the introduction of nitrogen-containing functionalities. This technical guide delves into the stereochemical intricacies of the synthesis of (1-azido-2-bromoethyl)cyclopentane, a valuable building block in medicinal chemistry and drug development. The primary synthetic route, the bromoazidation of cyclopentene, is examined in detail, with a focus on the mechanistic underpinnings that dictate the stereochemical outcome. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a quantitative analysis of the product distribution, offering a complete resource for researchers in the field.

Introduction

Vicinal haloamines and their precursors, such as 1,2-azido-bromoalkanes, are of significant interest in the pharmaceutical industry due to their prevalence in biologically active molecules and their utility as synthetic intermediates. The controlled introduction of both a bromine atom and an azide group across a double bond allows for subsequent, selective functionalization. The stereochemistry of these additions is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their three-dimensional arrangement. This guide focuses on the synthesis of this compound, elucidating the factors that govern the stereoselective formation of the desired product.

Reaction Mechanism and Stereochemical Control

The synthesis of this compound from cyclopentene proceeds via an electrophilic addition of bromine azide (BrN₃). The stereochemical outcome of this reaction is dictated by the formation of a cyclic bromonium ion intermediate.

The accepted mechanism involves the following steps:

-

Electrophilic Attack: The π-bond of the cyclopentene ring attacks the electrophilic bromine atom of bromine azide.

-

Formation of a Bromonium Ion: A three-membered cyclic bromonium ion is formed, with the bromine atom bridging the two carbon atoms of the former double bond. This intermediate prevents free rotation around the carbon-carbon bond.

-

Nucleophilic Attack by Azide: The azide ion (N₃⁻) acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the face opposite to the bridging bromine atom. This backside attack is a key feature of an Sₙ2-type ring-opening.

-

Anti-Addition: The backside attack results in the anti-addition of the bromine and azide groups across the double bond, leading to the formation of the trans-diastereomer of this compound.

This stereospecific mechanism ensures that the reaction is highly selective for the trans product.

Signaling Pathway Diagram

Caption: Reaction mechanism for the bromoazidation of cyclopentene.

Experimental Protocols

The primary challenge in the synthesis of this compound is the safe handling of bromine azide, which is a highly toxic and explosive substance. Therefore, in situ generation of bromine azide is the preferred method. Below are detailed protocols for the synthesis.

In Situ Generation of Bromine Azide using N-Bromosuccinimide (NBS) and Sodium Azide

This is a widely used and relatively safe method for the bromoazidation of alkenes.

Materials:

-

Cyclopentene

-

N-Bromosuccinimide (NBS)

-

Sodium Azide (NaN₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Water (deionized)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (1.2 equivalents) and sodium azide (1.5 equivalents).

-

Add anhydrous dichloromethane to the flask to form a slurry.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyclopentene (1.0 equivalent) in anhydrous dichloromethane to the stirred slurry over a period of 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure trans-(1-azido-2-bromoethyl)cyclopentane.

Experimental Workflow Diagram

physical and chemical properties of (1-azido-2-bromoethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Physicochemical Properties

Quantitative data for (1-azido-2-bromoethyl)cyclopentane is not available. The following table summarizes the predicted properties based on structurally similar compounds and general principles of organic chemistry.

| Property | Predicted Value/Characteristic | Notes |

| Molecular Formula | C7H12BrN3 | |

| Molecular Weight | 234.10 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar small organic azides. |

| Boiling Point | Estimated > 200 °C | Expected to be relatively high due to the polar azide and bromide groups. Decomposition may occur at elevated temperatures. |

| Density | Estimated > 1.2 g/mL | The presence of bromine is expected to significantly increase the density compared to the parent hydrocarbon. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water. | Typical for a non-polar compound with polar functional groups. |

| Stability | Potentially unstable. Sensitive to heat, shock, and light. | Organic azides are known to be energetic and can decompose, sometimes explosively, releasing nitrogen gas[1][2]. Halogen azides are highly explosive and their stability is thought to increase in the order: FN3 < IN3 < BrN3 < ClN3[3]. |

Synthesis and Experimental Protocols

The most probable synthetic route to this compound is the bromoazidation of vinylcyclopentane. This reaction typically proceeds via an anti-Markovnikov addition of bromine azide (BrN3) across the double bond.

2.1. In Situ Generation of Bromine Azide

Bromine azide is a toxic and explosive reagent that is almost always generated in situ for immediate use[1][4]. Several methods have been developed for its safe generation.

Method A: From Sodium Azide and N-Bromosuccinimide (NBS)

This is a common and relatively safe method for generating BrN3.

-

Reagents: Vinylcyclopentane, Sodium Azide (NaN3), N-Bromosuccinimide (NBS), Acetonitrile (CH3CN).

-

Protocol:

-

To a stirred solution of vinylcyclopentane in acetonitrile at 0 °C, add sodium azide.

-

Slowly add N-bromosuccinimide portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Method B: Continuous Flow Synthesis

For enhanced safety, a continuous flow setup can be employed to generate and immediately react bromine azide. This minimizes the accumulation of the explosive reagent.[4]

-

Reagents: Vinylcyclopentane, Sodium Azide (NaN3), Sodium Bromide (NaBr), Oxidizing Agent (e.g., Oxone), Water, Organic Solvent.

-

Protocol:

-

Prepare two separate streams. Stream A contains an aqueous solution of NaN3 and NaBr. Stream B contains the vinylcyclopentane dissolved in a suitable organic solvent.

-

A third stream containing an oxidizing agent (e.g., Oxone in water) is mixed with Stream A to generate BrN3.

-

The resulting aqueous BrN3 stream is then immediately mixed with the organic stream (Stream B) in a microreactor.

-

The biphasic mixture flows through the reactor, allowing for the bromoazidation to occur at the interface.

-

The output from the reactor is collected, and the organic phase is separated, washed, dried, and concentrated to yield the product.

-

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity characteristic of both an alkyl azide and an alkyl bromide.

-

Azide Group Reactivity: The azide functional group is highly versatile.

-

Click Chemistry: It can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" and has widespread applications in drug discovery and materials science.[5]

-

Staudinger Reaction: Reaction with phosphines, such as triphenylphosphine, results in the formation of an aza-ylide, which can then be hydrolyzed to a primary amine.

-

Reduction: The azide can be reduced to the corresponding primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

-

Nitrene Formation: Thermal or photochemical decomposition can lead to the formation of a highly reactive nitrene intermediate, which can undergo C-H insertion or other rearrangements.[2]

-

-

Bromide Group Reactivity: The bromine atom is a good leaving group in nucleophilic substitution reactions.

-

SN2 Reactions: It is susceptible to displacement by a wide range of nucleophiles (e.g., cyanides, alkoxides, thiolates) to introduce further functionality. The reactivity in S_N2 reactions is enhanced by the adjacent electrophilic carbon of the azide-bearing carbon.[6]

-

Elimination Reactions: Treatment with a strong base can lead to elimination of HBr to form a vinyl azide.

-

Potential Applications in Drug Development

Vicinal azido-bromides are valuable building blocks in medicinal chemistry due to the orthogonal reactivity of the two functional groups.

-

Scaffold for Library Synthesis: The azide and bromide moieties can be independently functionalized, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.

-

Introduction of Nitrogen Heterocycles: The azide group is a precursor to amines and can be used to construct various nitrogen-containing heterocyclic rings, which are common motifs in pharmaceuticals.

-

Bioorthogonal Chemistry: The azide group can be used for bioorthogonal ligation reactions, enabling the labeling and tracking of biomolecules in biological systems.[5] The vicinal bromoazide scaffold has been identified as a potential pharmacophore for inhibiting certain kinases.[3]

Safety Considerations

-

Explosion Hazard: Organic azides are potentially explosive and should be handled with extreme care.[1][2] Avoid heating, grinding, or subjecting the compound to shock. All reactions should be carried out behind a blast shield.

-

Toxicity: The toxicity of this compound is unknown. However, sodium azide is highly toxic, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Diagrams

Caption: Synthesis of this compound.

References

- 1. Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of (1-azido-2-bromoethyl)cyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-azido-2-bromoethyl)cyclopentane is a versatile bifunctional organic molecule containing both an azide and a bromo group. This unique combination of reactive moieties makes it a valuable building block in organic synthesis, particularly for the construction of novel heterocyclic compounds and as a precursor for molecules with potential applications in medicinal chemistry and material science.[1] Accurate structural elucidation and purity assessment are paramount for its effective utilization. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of this compound, along with generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to provide key information regarding the connectivity and chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH-N₃ | 3.5 - 4.0 | Multiplet | |

| CH₂-Br | 3.3 - 3.8 | Multiplet | |

| Cyclopentyl CH | 1.9 - 2.2 | Multiplet | |

| Cyclopentyl CH₂ | 1.4 - 1.8 | Multiplet |

Note: The chemical shifts are predicted based on the analysis of similar compounds and the known effects of azide and bromine substituents. The exact values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-N₃ | 60 - 70 |

| C-Br | 30 - 40 |

| Cyclopentyl CH | 35 - 45 |

| Cyclopentyl CH₂ | 25 - 35 |

Note: These predictions are based on data from cyclopentane[2][3] and various azido and bromo-substituted alkanes. The electron-withdrawing effects of the azide and bromine groups will cause a downfield shift for the adjacent carbon atoms.

Predicted IR Data

The infrared spectrum is particularly useful for identifying the presence of the characteristic azide functional group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N₃ (azide) asymmetric stretch | 2090 - 2140 | Strong |

| C-H (alkane) stretch | 2850 - 2990 | Strong |

| CH₂ bend | 1440 - 1480 | Medium |

| C-Br stretch | 500 - 600 | Medium-Strong |

Note: The strong absorption band around 2100 cm⁻¹ is a hallmark of the azide functional group and is a key diagnostic feature in the IR spectrum.[4]

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5][6]

-

¹H NMR:

-

Set the spectral width to approximately 12-16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR:

-

Set the spectral width to approximately 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Solution: Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid IR cell.

-

KBr Pellet (for solids): If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press the mixture into a thin, transparent pellet.

2. Data Acquisition:

-

Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[6]

-

Record a background spectrum of the empty sample holder (or pure solvent/KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

3. Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands.

Logical Workflow for Synthesis and Analysis

The synthesis of this compound typically involves the nucleophilic substitution of a bromine atom in a precursor with an azide ion.[7] The subsequent spectroscopic analysis confirms the successful incorporation of the azide group and the overall structure of the molecule.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

The combination of NMR and IR spectroscopy provides a powerful and non-destructive method for the structural characterization of this compound. By understanding the predicted spectral features and employing robust experimental protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby facilitating its application in the development of new chemical entities.

References

- 1. Buy this compound | 2445791-41-1 [smolecule.com]

- 2. Cyclopentane(287-92-3) 13C NMR spectrum [chemicalbook.com]

- 3. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. minio.scielo.br [minio.scielo.br]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. (2-Bromoethyl)cyclopentane | 18928-94-4 | Benchchem [benchchem.com]

Computational Analysis of (1-azido-2-bromoethyl)cyclopentane: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

(1-azido-2-bromoethyl)cyclopentane is a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry.[1] The presence of both a reactive azide group and a bromine atom allows for orthogonal functionalization, making it a valuable building block for the synthesis of complex heterocyclic compounds and novel pharmaceutical agents.[1] Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for predicting its reactivity, designing stereoselective reactions, and modeling its interactions with biological targets. This technical guide outlines a comprehensive computational workflow for the in-depth analysis of the this compound structure, providing a roadmap for researchers to elucidate its key physicochemical properties.

Introduction

The unique arrangement of a cyclopentane ring, an azide group, and a bromine atom in this compound presents an interesting case for computational structural analysis. The flexibility of the cyclopentane ring, which exists in various puckered conformations (envelope and twist), coupled with the rotational freedom of the azido-bromoethyl side chain, results in a complex potential energy surface with multiple local minima.[2] Computational chemistry offers a powerful toolkit to explore this conformational space, identify the most stable structures, and calculate a range of molecular properties that are often difficult or impossible to measure experimentally.

This guide will detail the theoretical background, practical methodologies, and expected outcomes of a computational analysis of this compound. We will focus on quantum chemical calculations, specifically Density Functional Theory (DFT), as a robust method for this type of analysis.[3]

Computational Methodology

A thorough computational analysis of this compound involves a multi-step process, starting from initial structure generation and culminating in the calculation of detailed molecular properties.

Conformational Search

Due to the molecule's flexibility, a systematic conformational search is the essential first step to identify all energetically favorable structures. This process involves exploring the potential energy surface by systematically rotating all rotatable bonds and sampling different ring pucker conformations of the cyclopentane moiety.

Experimental Protocol: Conformational Search

-

Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using a molecular editor and builder (e.g., Avogadro, ChemDraw).

-

Force Field Minimization: The initial 3D structure is pre-optimized using a molecular mechanics force field (e.g., MMFF94 or UFF) to quickly remove any steric strain and obtain a reasonable starting geometry.

-

Systematic Rotational Scan: The dihedral angles of the C-C bond in the ethyl side chain and the C-C bond connecting the side chain to the cyclopentane ring are systematically rotated in discrete steps (e.g., 30°). For each rotational step, an energy minimization is performed.

-

Ring Conformation Sampling: The two primary puckered conformations of the cyclopentane ring, the envelope (Cs symmetry) and the twist (C2 symmetry), are generated and used as starting points for the conformational search of the side chain.

-

Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A set of unique, low-energy conformers is selected for further, more accurate calculations.

Quantum Chemical Calculations

The geometries of the selected conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT), to obtain accurate structures and energies.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Method and Basis Set Selection: A suitable DFT functional and basis set are chosen. A common and well-balanced choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.[3]

-

Geometry Optimization: The geometry of each conformer is optimized to find the stationary point on the potential energy surface where the forces on all atoms are zero.

-

Frequency Calculation: A frequency calculation is performed on each optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Analysis of Molecular Properties

Once the optimized geometries are obtained, a variety of molecular properties can be calculated to gain deeper insights into the molecule's electronic structure and reactivity.

Experimental Protocol: Molecular Property Calculations

-

Population Analysis: Natural Bond Orbital (NBO) analysis is performed to calculate atomic charges, orbital hybridizations, and to identify key donor-acceptor interactions that contribute to the molecule's stability.

-

Dipole Moment: The molecular dipole moment is calculated to understand the molecule's polarity.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Spectroscopic Properties: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be simulated from the results of the frequency and NBO calculations, respectively. These can be compared with experimental data for validation.

Expected Results and Data Presentation

The computational analysis will yield a wealth of quantitative data. For clarity and comparative purposes, this data should be organized into structured tables.

Conformational Analysis Data

The relative energies of the most stable conformers of this compound are expected to be influenced by a combination of steric and electronic effects. The gauche and anti conformations of the bromo and azido groups relative to the cyclopentyl ring will be of particular interest.

| Conformer ID | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) | Dipole Moment (Debye) | Key Dihedral Angles (°) |

| Conf-1 | 0.00 | -2345.6789 | 2.5 | N-C-C-Br: 60 (gauche) |

| Conf-2 | 0.85 | -2345.6775 | 3.1 | N-C-C-Br: 180 (anti) |

| Conf-3 | 1.20 | -2345.6769 | 2.8 | N-C-C-Br: -60 (gauche) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Electronic Properties

The electronic properties will provide insights into the reactivity of the molecule. The azide and bromine substituents are expected to have a significant influence on the electron distribution.

| Property | Value |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 6.7 |

| Total Dipole Moment (Debye) | 2.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

NBO Analysis

NBO analysis will quantify the charge distribution and reveal important intramolecular interactions.

| Atom | NBO Charge (e) |

| N (terminal) | -0.35 |

| N (central) | +0.40 |

| N (attached to C) | -0.20 |

| Br | -0.15 |

| C (attached to N) | +0.10 |

| C (attached to Br) | +0.05 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Computational Workflows and Molecular Structures

Visual representations are crucial for understanding the complex relationships in computational chemistry workflows and the resulting molecular structures.

Caption: Computational analysis workflow for this compound.

Caption: Conformational isomers of the azido-bromoethyl side chain.

Conclusion

The computational analysis of this compound provides a powerful framework for understanding its structural and electronic properties. By employing a systematic workflow of conformational searching, DFT calculations, and property analysis, researchers can gain valuable insights that can guide synthetic efforts and inform drug design processes. The methodologies and data presentation formats outlined in this guide offer a standardized approach to ensure clarity, reproducibility, and comparability of results within the scientific community. While this guide provides a theoretical framework, the application of these methods will yield specific quantitative data that will be invaluable for the rational design of novel molecules based on the this compound scaffold.

References

An In-depth Technical Guide to the Reactivity of the Azido Group in (1-azido-2-bromoethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the predicted chemical reactivity of the azido group in (1-azido-2-bromoethyl)cyclopentane. While direct experimental literature on this specific molecule is scarce, this document extrapolates from established principles of organic chemistry, focusing on the well-documented reactions of vicinal bromo-azides and related alkyl azide compounds. The guide covers primary reaction pathways including nucleophilic substitution, reduction, cycloaddition, and potential intramolecular transformations. Detailed experimental protocols for key reactions are provided, and quantitative data from analogous systems are summarized for comparative purposes. The content is intended to serve as a foundational resource for researchers interested in utilizing this molecule as a synthetic intermediate in drug discovery and materials science.

Introduction and Molecular Profile

This compound is a bifunctional organic compound featuring a cyclopentane scaffold substituted with a vicinal bromo-azido ethyl group. The core reactivity is dominated by the energetic and versatile azido (-N₃) group, with significant electronic influence and potential for intramolecular reactions involving the adjacent bromine atom.

-

Azido Group : An excellent nucleophile and a precursor to highly reactive nitrenes upon thermolysis or photolysis. It is most renowned for its participation in [3+2] cycloaddition reactions ("click chemistry") and its facile reduction to a primary amine.[1]

-

Bromo Group : A good leaving group in nucleophilic substitution reactions and can be eliminated to form an alkene. Its presence vicinal to the azide introduces the possibility of unique intramolecular cyclization pathways.

-

Stability : Vicinal bromo-azide compounds, formed from the addition of bromine azide (BrN₃) to alkenes, are known to be high-energy species.[2] Bromine azide itself is highly explosive and toxic, necessitating its in-situ generation for synthetic applications.[2][3] Due care must be taken when handling this compound, as alkyl azides can be thermally unstable.

This guide will explore the primary reaction pathways available to the azido group in this specific molecular context.

Synthesis Pathway

The most direct route to synthesize this compound is through the 1,2-bromoazidation of vinylcyclopentane. This reaction involves the in-situ generation of bromine azide (BrN₃), which then adds across the double bond.[3]

Caption: Synthesis of this compound.

Core Reactivity of the Azido Group

The reactivity of the azido group in this compound can be categorized into several key transformations.

Reduction to Primary Amine

The conversion of the azide to a primary amine is one of its most valuable transformations, providing a masked amine functionality. This is typically achieved with high efficiency using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4]

Caption: Reduction of the azido group to a primary amine.

[3+2] Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between the azide and a terminal alkyne is a cornerstone of "click chemistry."[5] The copper(I)-catalyzed variant (CuAAC) proceeds under mild conditions to exclusively yield the 1,4-disubstituted 1,2,3-triazole, a stable and valuable heterocyclic motif in drug discovery.[6][7]

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Staudinger Ligation

The Staudinger reaction involves the treatment of the azide with a phosphine (e.g., triphenylphosphine, PPh₃) to form an aza-ylide intermediate. In the presence of an electrophilic trap (like a methyl ester), this intermediate can be ligated to form an amide bond. This reaction is highly selective and proceeds under mild, aqueous conditions.

Potential Intramolecular Reactions

The vicinal arrangement of the azide and bromine functionalities allows for potential intramolecular reactions. One plausible pathway is the formation of an N-vinyl or aziridine species, particularly under reductive or basic conditions. For instance, reduction of the azide could lead to an intermediate amine that displaces the adjacent bromide to form a strained aziridine ring. Alternatively, base-induced elimination of HBr could potentially lead to a vinyl azide, a versatile but often unstable intermediate.

Quantitative Data and Reaction Conditions

The following tables summarize typical reaction conditions and expected yields for the key transformations of the azido group, based on data from analogous alkyl azide systems reported in the literature.

Table 1: Reduction of Alkyl Azides to Primary Amines

| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| LiAlH₄ | THF / Diethyl Ether | 0 to RT | >90% | [4] |

| H₂ / Pd-C (10%) | Ethanol / Methanol | RT | >95% | [4] |

| PPh₃ / H₂O | THF | RT to 50 | 85-95% | [8] |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Copper Source | Reducing Agent | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |

| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH / H₂O | RT | >90% | [5][7] |

| CuI | DIPEA | Ethanol | Reflux | 85-95% | [6] |

| Cu(MeSal) | None | THF | RT | 80-98% | [7] |

Detailed Experimental Protocols

Protocol 5.1: General Procedure for Reduction to (1-amino-2-bromoethyl)cyclopentane via Catalytic Hydrogenation

-

Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

-

Hydrogenation: Seal the flask, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen gas three times. Maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or crystallization if necessary.

Protocol 5.2: General Procedure for CuAAC Reaction

The following workflow outlines a typical lab-scale CuAAC reaction.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]

- 3. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]

- 4. (2-Bromoethyl)cyclopentane | 18928-94-4 | Benchchem [benchchem.com]

- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electrophilic Addition of Bromine Azide to Cyclic Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic addition of bromine azide (BrN₃) to cyclic alkenes is a powerful transformation in organic synthesis, enabling the stereoselective introduction of both a bromine atom and an azide group across a double bond. The resulting vicinal bromo-azides are versatile synthetic intermediates, serving as precursors to a variety of nitrogen-containing compounds such as aziridines, vinyl azides, and amines. Bromine azide is a highly reactive and explosive inorganic compound, necessitating careful handling and typically in situ generation.[1] Modern techniques, such as continuous flow chemistry, have significantly improved the safety and practicality of its use in synthetic organic chemistry.[1] This guide provides a comprehensive overview of the core principles of this reaction, focusing on its mechanism, stereoselectivity, and practical execution.

Reaction Mechanism

The electrophilic addition of bromine azide to cyclic alkenes proceeds through a well-established ionic pathway, analogous to the bromination of alkenes. The reaction is initiated by the electrophilic attack of the bromine atom of BrN₃ on the π-bond of the alkene, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then subjected to nucleophilic attack by the azide ion (N₃⁻).

The key steps of the mechanism are as follows:

-

Polarization and Electrophilic Attack: As the bromine azide molecule approaches the electron-rich double bond of the cyclic alkene, the Br-N₃ bond becomes polarized. The π-electrons of the alkene attack the electrophilic bromine atom, leading to the formation of a three-membered cyclic bromonium ion intermediate and the concomitant release of an azide ion.

-

Nucleophilic Ring-Opening: The azide ion, being a potent nucleophile, attacks one of the carbon atoms of the cyclic bromonium ion. This attack occurs from the face opposite to the bromonium ion bridge, following an Sₙ2-like pathway. This backside attack is responsible for the observed anti-addition stereochemistry.

Caption: General mechanism of the electrophilic addition of bromine azide.

Stereoselectivity and Regioselectivity

A defining feature of the electrophilic addition of bromine azide to cyclic alkenes is its high stereoselectivity. The reaction proceeds via a stereospecific anti-addition, meaning the bromine and azide groups are introduced on opposite faces of the original double bond.[2] This results in the formation of the trans-diastereomer of the product. For example, the reaction of cyclopentene with bromine azide yields trans-1-azido-2-bromocyclopentane.[2]

In the case of substituted cyclic alkenes, the regioselectivity of the azide attack on the unsymmetrical bromonium ion intermediate becomes a consideration. The attack generally occurs at the more substituted carbon atom if it can better stabilize a partial positive charge in the transition state. However, steric hindrance can also play a significant role, directing the nucleophile to the less hindered carbon.

Data Presentation: Scope of the Reaction

| Cyclic Alkene | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Cyclopentene | trans-1-Azido-2-bromocyclopentane | Good | >99:1 (assumed based on mechanism) |

| Cyclohexene | trans-1-Azido-2-bromocyclohexane | ~70-85 | >99:1 |

| Cyclooctene | trans-1-Azido-2-bromocyclooctane | Good | >99:1 (assumed based on mechanism) |

| Norbornene | exo-2-Azido-syn-3-bromonorbornane | Good | Stereospecific |

Note: Yields and ratios are indicative and can vary based on the specific reaction conditions and the method of BrN₃ generation.

Experimental Protocols

Due to the hazardous nature of bromine azide, in situ generation is the preferred method.[1] The following protocol is based on a modern and safer continuous flow method.

Continuous Flow Generation and Bromoazidation of a Cyclic Alkene

This protocol is adapted from the work of Kappe and co-workers for the safe generation and use of bromine azide.[1]

Reagents and Equipment:

-

Cyclic alkene (e.g., cyclohexene)

-

Sodium bromide (NaBr)

-

Sodium azide (NaN₃)

-

Oxone® (Potassium peroxymonosulfate)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Deionized water

-

Continuous flow reactor system with multiple pumps, mixing units, and a back-pressure regulator

-

Quenching solution (e.g., aqueous sodium thiosulfate)

Procedure:

-

Solution Preparation:

-

Prepare an aqueous solution of sodium bromide and sodium azide.

-

Prepare an aqueous solution of Oxone®.

-

Prepare a solution of the cyclic alkene in an organic solvent (e.g., DCM).

-

-

System Setup:

-

Set up the continuous flow reactor with three inlet channels for the three prepared solutions.

-

The outlets from the pumps are connected to a mixing unit.

-

The reactor tubing is passed through a suitable reaction zone, which can be irradiated with light to enhance the reaction rate.[1]

-

A back-pressure regulator is used to maintain a constant pressure in the system.[1]

-

-

Reaction Execution:

-

The three solutions are pumped simultaneously into the mixing unit at controlled flow rates.

-

In situ generation of bromine azide occurs in the aqueous phase upon mixing of the NaBr/NaN₃ and Oxone® solutions.

-

The newly formed BrN₃ is rapidly extracted into the organic phase containing the alkene.

-

The reaction mixture flows through the reactor, allowing for the addition of BrN₃ to the alkene.

-

-

Workup and Isolation:

-

The reaction stream is directed into a quenching solution of aqueous sodium thiosulfate to destroy any unreacted bromine azide.

-

The organic phase is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure trans-1-azido-2-bromo-cycloalkane.

-

Caption: Continuous flow experimental workflow for bromoazidation.

Safety Considerations

-

Explosion Hazard: Bromine azide is a highly explosive and sensitive compound. It should never be isolated in a pure form and should always be generated and used in situ.

-

Toxicity: Bromine azide and its precursor, sodium azide, are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Quenching: Any unreacted bromine azide must be carefully destroyed with a suitable reducing agent, such as sodium thiosulfate, before workup and disposal.

-

Continuous Flow: The use of continuous flow systems is highly recommended as it minimizes the amount of bromine azide present at any given time, significantly enhancing the safety of the procedure.[1]

Applications in Synthesis

The vicinal bromo-azide products of this reaction are valuable intermediates in organic synthesis. The azide group can be readily transformed into other nitrogen-containing functionalities, and the bromine atom can participate in various coupling or substitution reactions. Some common transformations include:

-

Synthesis of Aziridines: Intramolecular cyclization of the bromo-azide can lead to the formation of aziridines.

-

Formation of Vinyl Azides: Elimination of HBr from the bromo-azide adduct yields vinyl azides, which are precursors to azirines and can be used in click chemistry.

-

Reduction to Amines: The azide group can be selectively reduced to a primary amine, providing access to vicinal bromo-amines or, after subsequent debromination, to cyclic amines.

Conclusion

The electrophilic addition of bromine azide to cyclic alkenes is a highly stereoselective and efficient method for the synthesis of trans-vicinal bromo-azides. The reaction proceeds through a cyclic bromonium ion intermediate, which dictates the observed anti-addition stereochemistry. While the hazardous nature of bromine azide requires careful handling, modern in situ generation techniques, particularly continuous flow methods, have made this a safe and accessible transformation for synthetic chemists. The resulting products are versatile building blocks for the synthesis of a wide range of nitrogen-containing molecules relevant to the pharmaceutical and materials sciences.

References

Theoretical Stability of Vicinal Azido-Bromo Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of an azide moiety into a molecule is a double-edged sword. While it offers a versatile chemical handle for "click" chemistry, peptidomimetics, and the synthesis of nitrogen-containing heterocycles, it also introduces potential instability.[1] When an azide group is positioned vicinal (on an adjacent carbon) to a bromine atom, the interplay between these two functional groups raises critical questions about the compound's thermal and shock sensitivity. This technical guide delves into the theoretical and experimental landscape of vicinal azido-bromo compound stability, providing researchers with the core knowledge needed to handle and utilize these valuable synthetic intermediates safely and effectively.

Theoretical Framework of Stability

The stability of a vicinal azido-bromo compound is primarily dictated by the energetics of its decomposition pathways. Computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into these processes, even when direct experimental data is scarce. The principal factors influencing stability are the bond dissociation energies (BDE) of the weakest bonds and the activation energies for concerted or stepwise decomposition reactions.

Key Decomposition Pathways

The thermal decomposition of organic azides is generally initiated by the extrusion of molecular nitrogen (N₂), a highly exothermic process, to form a nitrene intermediate.[2] For a vicinal azido-bromo compound, several decomposition routes can be hypothesized:

-

Stepwise C-N Bond Homolysis: The initial and most common step is the breaking of the C-N₃ bond to form a bromo-substituted carbon radical and an azide radical, or more directly, to form a nitrene and N₂ gas. The energy required for this is the C-N bond dissociation energy.

-

Concerted Elimination: A concerted mechanism where the C-N bond breaks simultaneously with another process, such as a 1,2-hydride or alkyl shift, can lead directly to a stable imine product, bypassing the high-energy nitrene intermediate.[2] The presence of the bromine atom could influence the transition state of such rearrangements.

-

Influence of the Vicinal Bromine Atom: The electron-withdrawing nature of the bromine atom can influence the stability of the C-N₃ bond. Furthermore, the bromine atom's presence opens up alternative decomposition or rearrangement pathways for the intermediate nitrene or carbocation formed after N₂ loss.

A computational study on the thermal decomposition of 5-bromo-5-nitro-1,3-dioxane highlights how substituents affect reaction mechanisms and energy barriers.[3] Similar computational approaches can be applied to vicinal azido-bromo compounds to elucidate their specific decomposition profiles.

Bond Dissociation Energies (BDE)

The stability of the molecule can be estimated by examining the BDE of its weakest bonds. The C-N bond of the azide group is typically the point of initial decomposition.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Reference |

| C-N (in Alkyl Azide) | ~130-170 | [4] |

| C-Br (in Alkyl Bromide) | ~280-300 | [5] |

| N₂-N (in Azide) | ~160 | [6] |

| C-H | ~410-430 | [5] |

| C-C | ~350-370 | [5] |

Note: These are average values; actual BDEs can vary significantly based on molecular structure.

The data clearly indicates that the C-N₃ bond is significantly weaker than the C-Br, C-H, or C-C bonds, making it the "trigger linkage" for decomposition.[7]

Experimental Assessment of Stability

Experimental evaluation is critical for confirming theoretical predictions and ensuring safe handling. The primary methods for assessing the stability of potentially energetic materials are thermal analysis and impact sensitivity testing.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for evaluating thermal stability.

-

DSC measures the heat flow into or out of a sample as it is heated, revealing temperatures of melting, crystallization, and decomposition (exotherms).

-

TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition via mass loss (e.g., loss of N₂).

A study on a novel azido ether energetic plasticizer demonstrated the use of these techniques to determine key stability parameters. The decomposition temperature (Tdec), often taken as the onset or peak of the first major exothermic event in the DSC thermogram, is a critical stability indicator.

| Compound Class | Typical Decomposition Temperature (°C) | Analytical Method | Reference |

| Aliphatic Azides | 150 - 250 | DSC | [8] |

| Aryl Azides | 150 - 200 | DSC/TGA | [9] |

| Heavy Metal Azides | 250 - 350 | DSC | [10] |

| Tetra-azido Esters | ~230 | DSC | [8] |

Impact Sensitivity

Impact sensitivity measures a compound's propensity to decompose upon mechanical shock. The most common method is the drop-weight impact test, where a standard weight is dropped from varying heights onto a sample. The result is often reported as H₅₀, the height from which there is a 50% probability of causing an explosion.[11][12]

| Compound Class | General Impact Sensitivity | Test Method |

| Heavy Metal Azides (e.g., Lead Azide) | Very High | Drop-Weight |

| Organic Azides | Variable, often High | Drop-Weight |

| Nitroaromatics (e.g., TNT) | Moderate to Low | Drop-Weight |

The sensitivity is highly dependent on factors like crystal structure, purity, and the presence of grit.[11] For vicinal azido-bromo compounds, which are often oils or low-melting solids, this test must be conducted with extreme caution.

Experimental and Computational Protocols

Synthesis of Vicinal Azido-Bromo Compounds

A common method for synthesizing vicinal azido-bromo compounds is through the in situ generation of bromine azide (BrN₃), which is then added across an alkene.

Protocol: Bromoazidation of an Alkene

-

Reagent Preparation : In a flask protected from light, dissolve sodium azide (NaN₃) and N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

-

In Situ Generation of BrN₃ : Cool the mixture in an ice bath. Slowly add an acid catalyst, such as tetrachlorosilane (TCS), to initiate the formation of bromine azide.

-

Addition to Alkene : To the freshly prepared BrN₃ solution, add the target alkene dropwise while maintaining the low temperature and stirring.

-

Workup : After the reaction is complete (monitored by TLC), the reaction is quenched with an aqueous solution of sodium thiosulfate to destroy any remaining BrN₃. The product is then extracted with an organic solvent, dried, and purified, typically by column chromatography.

Caution: Bromine azide is explosive and should not be isolated. All operations should be conducted in a well-ventilated fume hood behind a blast shield.

Protocol: Thermal Stability Analysis by DSC

-

Sample Preparation : Accurately weigh 1-2 mg of the vicinal azido-bromo compound into a vented aluminum DSC pan. Using a non-hermetic, vented pan is crucial to prevent pressure buildup from N₂ gas evolution.

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program : Heat the sample from ambient temperature to a temperature well above the expected decomposition (~300-350°C) at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert nitrogen atmosphere.[13]

-

Data Analysis : Analyze the resulting thermogram to identify the onset temperature, peak maximum temperature, and enthalpy of decomposition (ΔHdec) for any exothermic events. Kinetic parameters like activation energy (Eₐ) can be determined using methods like the Kissinger or Flynn-Wall-Ozawa (FWO) analysis by running the experiment at multiple heating rates.

Protocol: Impact Sensitivity Testing (Drop-Weight Method)

-

Sample Preparation : Place a small, precisely measured amount of the solid or liquid sample (typically 20-40 mg) on the anvil of the impact tester. If a solid, it may be pressed into a pellet. For enhanced initiation, grit paper may be placed between the sample and the anvil.[11]

-

Test Execution : A standard weight (e.g., 2.5 kg) is dropped from a specific, recorded height onto the sample via a guided fall.

-

Observation : The outcome is recorded as a "go" (explosion, charring, or audible report) or "no-go".

-

Staircase Method : The height for the subsequent test is adjusted based on the previous result (e.g., increase height after a "no-go," decrease after a "go"). This is repeated for a statistically significant number of trials (e.g., 25-50 drops).

-

Data Analysis : The results are statistically analyzed to determine the H₅₀ value, the height at which there is a 50% probability of initiation.[14]

Protocol: DFT Calculation of Decomposition Pathway

-

Structure Optimization : Build the 3D structure of the target vicinal azido-bromo compound. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[3]

-

Transition State Search : Propose a reaction coordinate for the decomposition (e.g., the stretching of the C-N₃ bond). Use a transition state (TS) search algorithm (e.g., Berny optimization) to locate the TS structure for the N₂ extrusion step.

-

Frequency Calculation : Perform frequency calculations on the optimized ground state and TS structures. A true minimum will have all real frequencies, while a true TS will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculation : The activation energy (Eₐ) is calculated as the difference in zero-point corrected electronic energy between the TS and the ground state reactant.

-

Reaction Path Following : Use an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located TS correctly connects the reactant and the desired product (the nitrene or imine intermediate).

Visualizing Pathways and Relationships

Understanding the logical flow from synthesis to potential decomposition is crucial for a comprehensive stability assessment.

Caption: Synthesis of vicinal azido-bromo compounds and their potential decomposition pathways.

Caption: Workflow for the synthesis and comprehensive stability assessment of a target compound.

Conclusion for the Practitioner

Vicinal azido-bromo compounds are potent synthetic intermediates whose utility must be balanced with a thorough understanding of their stability. While direct, comprehensive stability data for this specific class of compounds is limited in the literature, a robust assessment can be made by combining theoretical principles with established experimental protocols. The C-N₃ bond is invariably the trigger linkage for decomposition, which typically proceeds via the exothermic loss of N₂. Researchers must assume these compounds are potentially thermally and mechanically sensitive until proven otherwise by rigorous experimental testing using DSC/TGA and impact sensitivity analysis. The protocols and theoretical background provided in this guide serve as a foundational framework for the safe synthesis, handling, and application of these versatile molecules in research and development.

References

- 1. Chemical biology - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Bond Energies [www2.chemistry.msu.edu]

- 6. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Models for predicting impact sensitivity of energetic materials based on the trigger linkage hypothesis and Arrhenius kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. Differential scanning calorimetric studies of decomposition of β-lead azide (1978) | R.G. Patel | 13 Citations [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hanford.gov [hanford.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (1-azido-2-bromoethyl)cyclopentane in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1-azido-2-bromoethyl)cyclopentane in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This versatile building block offers a pathway to novel 1,4-disubstituted 1,2,3-triazoles with a cyclopentyl moiety, a scaffold of interest in medicinal chemistry and drug discovery. The presence of a bromine atom provides a handle for further functionalization, expanding the molecular diversity accessible from this precursor.

Introduction

This compound is a bifunctional organic molecule that serves as a valuable synthon in organic synthesis. The azide group is a key participant in the highly efficient and regioselective CuAAC reaction, while the adjacent bromine atom can be retained in the product for subsequent chemical modifications or may participate in tandem reactions under specific conditions. The cyclopentane ring is a common motif in bioactive molecules and can impart favorable pharmacokinetic properties.[1] The resulting 1,2,3-triazole core is not merely a linker but a stable, aromatic heterocycle known to engage in various biological interactions.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from cyclopentene. A common route involves the bromination of cyclopentene followed by azidation. It is crucial to control the reaction conditions to avoid side reactions.[3]

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound readily participates in CuAAC reactions with a wide range of terminal alkynes to yield 1-(1-(cyclopentyl(bromo)methyl))-1H-1,2,3-triazole derivatives. This reaction is characterized by its high yield, mild reaction conditions, and tolerance to a variety of functional groups.[4][5]

General Reaction Scheme:

Caption: General CuAAC reaction scheme.

Quantitative Data Summary

The following table summarizes representative yields for CuAAC reactions with secondary azides, which can be considered analogous to this compound. Actual yields may vary depending on the specific alkyne, catalyst system, and reaction conditions.

| Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O (1:1) | 12 | ~95 |

| Propargyl alcohol | CuI | THF | 24 | ~90 |

| 1-Hexyne | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O (1:1) | 18 | ~88 |

| 4-Ethynyltoluene | Cu(OAc)₂, Sodium Ascorbate | DMSO | 12 | ~92 |

Experimental Protocols

Protocol 1: Synthesis of 1-(1-(Cyclopentyl(bromo)methyl))-4-phenyl-1H-1,2,3-triazole

This protocol describes a typical CuAAC reaction between this compound and phenylacetylene.

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.1 eq)

-

tert-Butanol (tBuOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound in a 1:1 mixture of tBuOH and water.

-

Add phenylacetylene to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.

-

In another vial, dissolve CuSO₄·5H₂O in a minimum amount of water and add it to the reaction mixture.

-